
Dimethylalumanylium chloride
Overview
Description
Dimethylaluminum chloride (DMAC, (CH₃)₂AlCl) is an organoaluminum compound characterized by its high reactivity and utility in organic synthesis. With a molecular weight of 92.5 g/mol, it exists as a clear, pyrophoric liquid at room temperature, melting at -21°C and boiling at 126–127°C . Its density (0.996 g/mL at 25°C) and insolubility in water underscore its air- and moisture-sensitive nature, necessitating handling under inert atmospheres (e.g., argon) .
DMAC is widely employed as a Lewis acid catalyst, particularly in stereoselective phosphorylation reactions for synthesizing ProTides—pharmaceutically active nucleotide analogs. For example, it mediates 5'-phosphorylation with high efficiency, enabling the production of antiviral agents like sofosbuvir without requiring 3'-protection strategies . Its hazards include flammability (H225), spontaneous ignition upon air exposure (H250), violent water reactivity (H260), and severe skin corrosion (H314), mandating stringent safety protocols .
Comparison with Similar Compounds
Trimethylaluminum (TMA, (CH₃)₃Al)
- Chemical Properties : TMA is a stronger Lewis acid than DMAC due to the absence of electron-withdrawing chloride substituents, enhancing its electrophilicity. It is a pyrophoric liquid (bp 126°C) but less dense (0.748 g/mL) .
- Applications : TMA is pivotal in polyolefin production (Ziegler-Natta catalysis) and semiconductor manufacturing, whereas DMAC specializes in phosphorylation and fine chemical synthesis .
- Safety : Both compounds are pyrophoric, but TMA lacks the water-reactive chloride moiety, reducing H260 hazards .
Diethylaluminum Chloride (DEAC, (C₂H₅)₂AlCl)
- Chemical Properties : DEAC’s ethyl groups introduce steric hindrance, reducing reactivity compared to DMAC. It has a higher boiling point (208°C) and density (0.96 g/mL) due to increased molecular weight .
- Applications : DEAC is used in olefin polymerization and as a co-catalyst in carbonyl alkylation. DMAC’s smaller methyl groups favor reactions requiring lower steric bulk, such as ProTide synthesis .
Methylaluminum Sesquichloride (MASC, Al₂(CH₃)₃Cl₃)
- Chemical Properties : This mixed chloro-methylaluminum compound exhibits intermediate Lewis acidity. Its solid-state structure and higher melting point (23°C) contrast with DMAC’s liquid form .
- Applications: MASC is utilized in Friedel-Crafts alkylation and as a precursor for other organoaluminum species. DMAC’s defined stoichiometry allows for precise control in phosphorylation reactions .
Data Tables
Research Findings
- Synthetic Efficiency : DMAC achieves >90% yield in ProTide synthesis, outperforming bulkier analogs like DEAC, which exhibit steric limitations .
- Reactivity Trends : Chloride substituents in DMAC moderate Lewis acidity compared to TMA, enabling selective phosphorylation without over-activation of substrates .
- Safety Profiles : DMAC’s dual hazards (pyrophoricity and water reactivity) necessitate more stringent handling than DEAC but align with TMA’s protocols .
Properties
Molecular Formula |
C2H6AlCl |
---|---|
Molecular Weight |
92.50 g/mol |
IUPAC Name |
dimethylalumanylium;chloride |
InChI |
InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 |
InChI Key |
JGHYBJVUQGTEEB-UHFFFAOYSA-M |
Canonical SMILES |
C[Al+]C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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